Naphthomycin B

Descripción

Context of Naphthomycin B within the Ansamycin (B12435341) Class of Antibiotics

The ansamycin family of antibiotics is a diverse group of microbial metabolites known for their wide range of biological activities. researchgate.net These compounds are distinguished by an aliphatic ansa chain connected to two non-adjacent positions of an aromatic nucleus. academie-sciences.fr Ansamycins are broadly categorized into two main types based on their aromatic core: the benzenic ansamycins, such as geldanamycin (B1684428) and herbimycin, and the naphthalenic ansamycins, which include the rifamycins, streptovaricins, and naphthomycins. academie-sciences.fr

This compound belongs to the naphthalenic subclass, which is recognized for potent antimicrobial properties. academie-sciences.fr The naphthomycins themselves are a group of closely related compounds isolated from Streptomyces species. wikipedia.org They possess the longest aliphatic ansa carbon chain within their class, which contributes to their unique biological profile. researchgate.net

Historical Perspective of this compound Isolation and Elucidation

The initial discovery of the naphthomycin family dates back to 1969. wikipedia.org this compound, along with Naphthomycin C, was later isolated from two different strains of Streptomyces. nih.gov One of the producing organisms was identified as Streptomyces sp. Gö 40/14. adipogen.com

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including UV, 1H NMR, and 13C NMR, and by comparison with the known structure of Naphthomycin A. nih.gov Spin decoupling experiments and two-dimensional NMR analysis were also instrumental in confirming its structure. nih.gov It was determined that this compound is the 30-chloro derivative of Naphthomycin C. nih.govjst.go.jp A key structural difference between Naphthomycin A and Naphthomycins B and C is the absence of a methyl group at position C(2) in the latter two, along with variations in the configuration of some double bonds. nih.gov

Significance of this compound in Biomedical and Chemical Sciences

This compound has garnered attention in scientific research due to its notable biological activities. It exhibits antimicrobial activity against Gram-positive bacteria and various fungi. medchemexpress.comhellobio.com Beyond its antibiotic properties, research has indicated its potential as an antineoplastic agent. nih.gov Studies have shown that a closely related compound, also identified as naphthomycin, displays significant therapeutic activity against murine tumors such as Ehrlich carcinoma and IMC carcinoma. nih.govjst.go.jp This antineoplastic activity is attributed to its cytotoxicity against various cancer cell lines. jst.go.jp

The mechanism of action for its cytotoxic effects is thought to involve the inhibition of SH enzymes, particularly those involved in the synthesis of nucleic acids. nih.govjst.go.jp Naphthomycin has been observed to inhibit DNA and RNA synthesis more significantly than protein synthesis in L5178Y cells. nih.govjst.go.jp Its unique mode of action distinguishes it within the ansamycin group of antibiotics. nih.govjst.go.jp

From a chemical perspective, this compound's classification as a quinone gives it interesting redox properties. scbt.com The conjugated system within its structure facilitates efficient electron transfer, allowing it to participate in reversible oxidation and reduction reactions, which is a key aspect of its potential role in various catalytic processes. scbt.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C39H44ClNO9 | scbt.com |

| Molecular Weight | 706.2 g/mol | scbt.com |

| CAS Number | 86825-88-9 | scbt.com |

| Appearance | Yellow solid | adipogen.comhellobio.com |

| Solubility | Soluble in DMSO, methanol, or acetone | adipogen.com |

Table 2: Associated Naphthomycin Compounds

| Compound Name | Key Differentiating Feature/Note | Source |

| Naphthomycin A | Contains an additional methyl group at C(2) compared to B and C. | nih.gov |

| Naphthomycin C | This compound is the 30-chloro derivative of Naphthomycin C. | nih.gov |

| Actamycin | 30-hydroxynaphthomycin C. | nih.gov |

| Naphthomycin H | Isomer of this compound. | frontiersin.org |

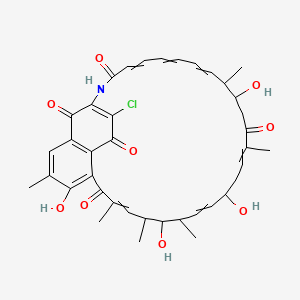

Structure

2D Structure

Propiedades

IUPAC Name |

31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H44ClNO9/c1-20-11-9-7-8-10-12-30(45)41-34-33(40)39(50)31-27(38(34)49)18-25(6)37(48)32(31)36(47)24(5)17-23(4)35(46)22(3)14-16-26(42)15-13-21(2)29(44)19-28(20)43/h7-14,16-18,20,22-23,26,28,35,42-43,46,48H,15,19H2,1-6H3,(H,41,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLCKEFYXCGUGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H44ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Biosynthesis of Naphthomycin B

Microbial Producers of Naphthomycin B

The production of this compound is primarily attributed to bacteria of the genus Streptomyces, which are renowned for their ability to synthesize a wide array of secondary metabolites.

Streptomyces Species as Primary Sources

The genus Streptomyces is a well-documented source of naphthomycins. researchgate.net These Gram-positive bacteria, typically found in soil, are prolific producers of many clinically important antibiotics. researchgate.net this compound, along with its structural analogues like Naphthomycin A and H, has been isolated from various Streptomyces strains. nih.gov For instance, Streptomyces collinus is a known producer of naphthomycins. researchgate.netcdnsciencepub.com The identification of these compounds from different species underscores the broad distribution of the biosynthetic machinery for this antibiotic family within the Streptomyces genus. researchgate.net

Endophytic Streptomyces Strains and this compound Production

Endophytes are microorganisms that reside within plant tissues without causing apparent harm to their host. nih.govfrontiersin.org Endophytic Streptomyces strains have gained attention as a promising source of novel bioactive compounds. nih.govresearchgate.net Research has identified endophytic actinobacteria, specifically new species of Streptomyces, as producers of ansamycin (B12435341) antibiotics. frontiersin.orgnih.gov For example, a novel species designated Streptomyces naphthomycinicus sp. nov. (strain TML10T), isolated from a medicinal plant in Thailand, was found to produce Naphthomycin A. nih.govfrontiersin.orgnih.govresearchgate.net While this study primarily identified Naphthomycin A, analysis of other compounds produced by the strain suggested the presence of this compound or its isomer, Naphthomycin H. This highlights the potential of endophytic environments to yield Streptomyces strains capable of producing a variety of naphthomycins.

Factors Influencing this compound Production in Fermentation

The synthesis of this compound by Streptomyces is highly dependent on the conditions of fermentation. Both physical and chemical factors can significantly modulate the yield and profile of the produced metabolites.

Key Fermentation Parameters:

| Factor Category | Specific Factor | Influence on Production |

| Physical | Temperature | Optimal growth and enzyme function are temperature-dependent; cultivation temperatures for Streptomyces producers are often controlled around 27-28°C. google.comgoogle.com |

| pH | The pH of the culture medium can affect nutrient uptake and enzyme stability, with optimal ranges typically between 6.0 and 8.0. google.comgoogle.com | |

| Aeration | As aerobic bacteria, Streptomyces require sufficient oxygen for growth and secondary metabolite production. google.com | |

| Fermentation Type | Solid-state fermentation (e.g., on cooked rice) has been shown to be highly effective for antibiotic production by some strains, in some cases yielding better results than liquid (submerged) fermentation. nih.govfrontiersin.orgresearchgate.net | |

| Chemical | Carbon Sources | The type and concentration of carbon sources (e.g., glucose, starch, mannitol) are crucial for providing energy and building blocks for biosynthesis. google.com |

| Nitrogen Sources | Nitrogen is a key component of amino acids and the AHBA starter unit, making its availability a critical factor. researchgate.net | |

| Mineral Salts & Trace Elements | These are required for various enzymatic functions and overall cell health. google.com | |

| Precursors | The addition of specific precursors to the fermentation medium, such as N-acetyl-L-cysteine, can direct biosynthesis towards specific analogues, increasing the production of thionaphthomycins like Naphthomycin J and I. nih.gov |

Optimization of these parameters is a critical step in maximizing the production of this compound in laboratory and industrial settings. For instance, studies on Streptomyces naphthomycinicus found that solid-state fermentation using a rice medium provided the best conditions for antibiotic production. frontiersin.orgresearchgate.net

Biosynthetic Pathway Elucidation

The biosynthesis of this compound is a complex process involving a specialized metabolic pathway that combines elements of polyketide and shikimate synthesis.

Role of 3-Amino-5-hydroxybenzoic Acid (AHBA) as a Starter Unit

The biosynthesis of all naphthalenic ansamycins, including this compound, begins with the aromatic starter unit 3-Amino-5-hydroxybenzoic Acid (AHBA). researchgate.netnih.govnih.gov This crucial precursor is itself synthesized via a branch of the shikimate pathway. researchgate.netcdnsciencepub.com Labeling experiments have confirmed that AHBA is the specific precursor for the mC7N (7-carbon, 1-nitrogen) unit that forms the naphthoquinone core of the molecule. researchgate.netcdnsciencepub.com The gene encoding AHBA synthase, the enzyme that catalyzes the final step in AHBA formation, is a key marker used to identify ansamycin biosynthetic gene clusters in Streptomyces. nih.gov The discovery of separate sets of genes for AHBA biosynthesis within a single organism, S. collinus, suggests distinct regulatory control for different ansamycin products. nih.gov

Polyketide Synthase (PKS) Involvement in Macrocyclic Ansa Chain Assembly

Following the incorporation of the AHBA starter unit, the long aliphatic ansa chain of this compound is constructed by a Type I Polyketide Synthase (PKS). researchgate.net These PKSs are large, multi-domain enzymes that function like an assembly line. researchgate.net The process involves the sequential condensation of simple carboxylic acid-derived units, specifically acetate (B1210297) and propionate (B1217596) extenders. researchgate.netcdnsciencepub.com

Feeding experiments with isotopically labeled precursors have shown that the ansa chain of Naphthomycin A (a close analogue of this compound) is assembled from six acetate and seven propionate units. researchgate.netcdnsciencepub.comcdnsciencepub.com The entire biosynthetic gene cluster for naphthomycins in Streptomyces sp. CS has been identified and sequenced, revealing a 106 kb region containing five PKS genes responsible for the ansa chain assembly. nih.govsecondarymetabolites.org This cluster also includes genes for AHBA synthesis and post-PKS modifications, such as halogenation, which create the final structural diversity seen in the naphthomycin family. nih.govresearchgate.net

Gene Clusters Associated with this compound Biosynthesis

The genetic blueprint for this compound production is encoded within a large biosynthetic gene cluster found in various Streptomyces species. rsc.orgnih.gov These clusters contain all the necessary genes for producing the AHBA starter unit, assembling the polyketide backbone, performing subsequent modifications, and for regulation and transport. rsc.orgnih.gov

In Streptomyces sp. CS, a 106 kb genomic region was identified and sequenced, revealing 32 complete open reading frames (ORFs) dedicated to naphthomycin biosynthesis. rsc.orgnih.govrsc.org This cluster includes five large polyketide synthase genes, which are characteristic of Type I PKS systems, and eight genes responsible for the synthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. rsc.orgnih.gov The AHBA pathway genes are essential, as AHBA initiates the entire assembly process. rsc.orgnih.gov

Similarly, a BGC for naphthomycin production was identified in Streptomyces sp. 21So2-11, containing 60 genes, with 27 directly implicated in the biosynthesis of the naphthomycin structure. nih.gov This cluster showed high similarity to the "red" gene cluster in Streptomyces sp. CS and Streptomyces sp. 11-1-2. nih.gov In Streptomyces collinus Tü 1892, two separate ansamycin BGCs were found, one for ansatrienin and another putative cluster for naphthomycin, each containing its own set of genes for AHBA biosynthesis, highlighting clear organizational differences despite using a common starter unit. nih.govscispace.com The presence of a dedicated set of AHBA synthesis genes within the naphthomycin cluster is a recurring feature across different producer strains. nih.gov

The table below summarizes key components typically found in a this compound biosynthetic gene cluster.

| Gene/ORF Category | Proposed Function | Source Organism Example | Citations |

| PKS Genes | Type I Polyketide Synthase; responsible for elongating the polyketide chain using acetate and propionate units. | Streptomyces sp. CS | rsc.orgnih.gov |

| AHBA Synthesis Genes | A set of ~8 genes (e.g., napC-I) for the biosynthesis of the 3-amino-5-hydroxybenzoic acid starter unit via the aminoshikimate pathway. researchgate.net | Streptomyces collinus, Streptomyces sp. CS | rsc.orgnih.gov |

| Modification Genes | Enzymes for post-PKS tailoring, such as halogenases (nat1) and hydroxylases (nat2). | Streptomyces sp. CS | rsc.orgnih.gov |

| Regulatory Genes | Control the expression of the biosynthetic genes within the cluster. | Streptomyces sp. CS | rsc.orgnih.gov |

| Transport/Resistance Genes | Likely involved in exporting the antibiotic and providing self-resistance to the producing organism. | Streptomyces sp. CS | rsc.orgnih.gov |

Post-PKS Modification Enzymes and Tailoring Reactions

Once the polyketide chain is assembled and released from the PKS, it undergoes several crucial modifications by tailoring enzymes to yield the final this compound molecule. researchgate.netnih.gov These reactions are critical for the compound's structural identity and biological activity. Compared to other ansamycins, the post-PKS modifications for naphthomycins are relatively simple. rsc.org

Key tailoring enzymes identified in the naphthomycin gene cluster include a halogenase and a hydroxylase. rsc.orgnih.gov

Halogenase (Nat1): Targeted inactivation experiments have proven that the gene nat1 encodes a flavin-dependent halogenase responsible for the chlorination at the C-30 position of the ansa chain. rsc.orgnih.govresearchgate.net This enzyme shows significant sequence identity to Asm12, the halogenase from the ansamitocin biosynthetic pathway. rsc.orgresearchgate.net Functional studies have shown that nat1 and asm12 are interchangeable; nat1 can complement an asm12 mutant to restore ansamitocin production, and vice versa, suggesting a highly similar catalytic mechanism. rsc.orgnih.gov

Hydroxylase (Nat2): The gene nat2 is predicted to encode a hydroxylase. rsc.orgrsc.org Inactivation of nat2 completely stopped the production of all naphthomycin variants. rsc.orgnih.gov Instead, a tetraketide intermediate named desacetyl-SY4b accumulated, indicating that Nat2 is involved in a critical, early step in the formation of the naphthalene (B1677914) ring system from the polyketide precursor. rsc.orgnih.gov

The table below details the characterized post-PKS modification enzymes in this compound biosynthesis.

| Enzyme | Gene | Function | Effect of Inactivation | Citations |

| Halogenase | nat1 | Catalyzes the chlorination at position C-30 of the ansa chain. | Production of dechlorinated naphthomycin analogs. | rsc.orgnih.govresearchgate.net |

| Hydroxylase | nat2 | Participates in the formation of the naphthalene ring. | Complete abolishment of naphthomycin production; accumulation of the intermediate desacetyl-SY4b. | rsc.orgnih.govrsc.org |

Proposed Biosynthetic Intermediates and Branching Pathways

The biosynthesis of this compound originates from primary metabolism, branching off the shikimate pathway to produce the essential starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). researchgate.netcdnsciencepub.comoup.com This pathway is distinct from the canonical shikimate pathway that produces aromatic amino acids. oup.comchimia.ch

AHBA Formation: The biosynthesis begins with the aminoshikimate pathway, which utilizes intermediates from central carbon metabolism to generate AHBA. researchgate.netoup.com This C7N unit serves as the anchor for the entire structure. researchgate.netcdnsciencepub.com

Polyketide Assembly: The AHBA starter unit is loaded onto the Type I PKS. The polyketide chain is then constructed through the sequential addition of extender units derived from malonyl-CoA (providing acetate units) and methylmalonyl-CoA (providing propionate units). researchgate.netcdnsciencepub.com For Naphthomycin A, the backbone is assembled from seven propionate and six acetate extender units. researchgate.netcdnsciencepub.com

Key Intermediates: The linear polyketide chain undergoes cyclization to form the macrolactam ring, an amide bond between the nitrogen of AHBA and the carboxyl group of the fully extended chain. nih.gov The formation of the naphthalene core is a critical step, and the accumulation of the tetraketide desacetyl-SY4b in a nat2 mutant provides a glimpse into an early intermediate in this process. rsc.orgnih.gov This suggests that the hydroxylase activity of Nat2 is required before the full polyketide is assembled or cyclized. rsc.org The hypothetical intermediate progeldanamycin is a reference point in related ansamycin pathways, and a similar "pronaphthomycin" intermediate is presumed before final tailoring. nih.gov

Synthetic Chemistry Approaches to Naphthomycin B and Its Analogs

Total Synthesis Strategies for Naphthomycin B

The total synthesis of this compound and its family members, such as Naphthomycin A and K, represents a formidable challenge in organic chemistry due to the molecule's size, numerous stereocenters, and strained ansa bridge. uni-muenchen.de To date, the complexity has limited the number of completed total syntheses, making each approach a noteworthy study in strategic planning and methodological innovation.

Retrosynthetic Analysis and Key Building Blocks

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors, guiding the design of a synthetic plan. ias.ac.inub.edunumberanalytics.com For complex molecules like the naphthomycins, a convergent approach is often favored. This strategy involves synthesizing key fragments of the molecule independently before joining them in the later stages of the synthesis.

In the context of this compound, a common retrosynthetic disconnection breaks the molecule into two primary building blocks:

The Aromatic Core: A substituted naphthoquinone or its precursor.

The Ansa Chain: A long, highly functionalized aliphatic chain containing multiple stereocenters.

The final steps of the synthesis typically involve an amide bond formation to connect the ansa chain to the aromatic core, followed by a challenging macrocyclization to close the ansa bridge. For instance, the synthesis of the related Naphthomycin K involved a retrosynthetic strategy that disconnected the molecule into key heterocyclic and polyketide-derived fragments. uni-muenchen.de

| Key Building Block | Description | Common Synthetic Origin |

| Aromatic Core | A functionalized 3-amino-5-hydroxybenzoic acid (AHBA) derivative or a related naphthoquinone system. cdnsciencepub.comresearchgate.net | Derived from simpler aromatic compounds through multi-step synthesis. |

| Ansa Chain | A polypropionate chain with multiple stereogenic centers and specific functional groups (hydroxyls, double bonds). | Assembled through iterative, stereocontrolled reactions from small chiral precursors. acs.org |

Stereoselective and Enantioselective Methodologies

A critical aspect of any this compound total synthesis is the precise control of stereochemistry along the ansa chain. The chain possesses multiple contiguous stereocenters, the configuration of which is crucial for biological activity. Chemists have employed a variety of powerful stereoselective reactions to construct this fragment.

These methodologies often include:

Chiral Pool Synthesis: Using readily available chiral starting materials.

Substrate-Controlled Reactions: Where the existing stereocenters in a molecule direct the stereochemical outcome of a subsequent reaction.

Reagent-Controlled Reactions: Employing chiral reagents or catalysts to induce stereoselectivity.

Examples of specific reactions used in the synthesis of ansa chains for ansamycins include aldol (B89426) additions, allylation reactions, and stereospecific methylations of γ,δ-epoxy acrylates to build up the complex polypropionate backbone. acs.org

Challenges and Innovations in this compound Total Synthesis

The synthesis of this compound is fraught with challenges that have spurred significant innovation in synthetic methodology.

Key Synthetic Hurdles:

Ansa Chain Construction: The creation of the long, stereochemically rich aliphatic chain requires lengthy, linear sequences and highly selective reactions to install the correct stereochemistry at each center. acs.org

Macrocyclization: Forming the large ansa ring is often a low-yielding step due to the entropic penalty of bringing the two ends of the long ansa chain together. High-dilution conditions are typically required to favor the intramolecular reaction over intermolecular polymerization.

Naphthoquinone Installation and Stability: The chloro-naphthoquinone core is sensitive and can be prone to undesired side reactions or decomposition under various reaction conditions.

Geometric Isomer Control: The ansa chain contains several carbon-carbon double bonds, and controlling their geometry (E/Z configuration) is essential. nih.gov

Innovations to overcome these challenges include the development of novel macrocyclization strategies, such as ring-closing metathesis, and the application of advanced transition-metal-catalyzed cross-coupling reactions to piece together the main fragments of the molecule. uni-muenchen.de

Semisynthetic Approaches to this compound Derivatives

Given the immense difficulty of total synthesis, semisynthesis offers a more practical route to explore the structure-activity relationships (SAR) of this compound. afjbs.com This approach involves chemically modifying the natural product, which can be obtained in larger quantities through fermentation of producing organisms like Streptomyces species. nih.govnih.gov

Chemical Modification of Natural Naphthomycins

Researchers have utilized natural naphthomycins, particularly the more abundant Naphthomycin A, as starting scaffolds to generate novel analogs. ontosight.aiontosight.ai These modifications often target the functional groups on the ansa chain or the aromatic core to probe their importance for biological activity.

Examples of chemical modifications include:

Derivatization of Hydroxyl Groups: Esterification or etherification of the alcohol functionalities on the ansa chain.

Modification of the Naphthoquinone Ring: Reactions such as the displacement of the chlorine atom with other nucleophiles. For example, Naphthomycin F and G contain an N-acetylcysteine residue linked via a thioether bond to the aromatic core. researchgate.net

Alteration of the Ansa Chain: Selective hydrogenation or oxidation of the double bonds within the ansa bridge.

These semisynthetic efforts have generated a library of derivatives, providing valuable insights into how specific structural features influence the compound's biological profile. researchgate.net

Chemoenzymatic Synthesis of this compound Analogs

Chemoenzymatic synthesis combines the strengths of traditional organic synthesis with the high selectivity of enzymatic transformations. uq.edu.au While specific chemoenzymatic syntheses targeting this compound are not extensively documented, this strategy holds significant promise for the ansamycin (B12435341) class. tandfonline.comnih.gov

The biosynthesis of naphthomycins involves a Type I polyketide synthase (PKS) and various tailoring enzymes, such as halogenases and hydroxylases, which install specific functional groups with perfect regio- and stereocontrol. researchgate.netnih.govnih.gov

Potential Chemoenzymatic Strategies:

Precursor-Directed Biosynthesis: Involves feeding synthetic, non-natural starter or extender units to the fermentation culture of the producing microorganism. bbk.ac.uk The biosynthetic machinery of the organism may incorporate these synthetic precursors to generate novel analogs.

In Vitro Enzymatic Reactions: Using isolated enzymes to perform specific, challenging transformations on synthetic intermediates. For example, an isolated halogenase could be used to selectively chlorinate a synthetic precursor to the naphthoquinone core. tandfonline.comnih.gov

This approach offers a powerful way to generate structural diversity that may be difficult to achieve through purely chemical or biological methods alone. uq.edu.au

Rational Design and Synthesis of this compound-Inspired Scaffolds

The intricate architecture of this compound and related ansamycins presents significant synthetic challenges, which has spurred research into the rational design of simplified or modified analogs. nih.gov The core strategy revolves around retaining the essential pharmacophoric elements of the naphthalenoid core and the ansa bridge while creating scaffolds that are more synthetically accessible or possess novel biological activities. researchgate.netacademie-sciences.fr These approaches primarily involve chemical synthesis of simplified structures and biosynthetic engineering to generate new derivatives from the producing microorganisms.

One key approach is the simplification of the complex ansa chain. researchgate.net The rationale is that the fundamental biological activity resides in the interaction of the naphthoquinone or hydroquinone (B1673460) moiety with cellular targets, and that the ansa chain's primary role is to correctly orient the core and provide conformational rigidity. researchgate.net By replacing segments of the ansa bridge with more readily synthesized chemical linkers, researchers can rapidly generate a library of analogs to probe structure-activity relationships (SAR). nih.gov

Another powerful strategy is biosynthetic engineering. This involves the genetic modification of the Streptomyces strains that produce naphthomycins. By identifying and manipulating the biosynthetic gene clusters (BGCs), new analogs can be created. For example, a study on Streptomyces sp. N50 used genome mining to identify a BGC for naphthomycin production that uniquely contained an enoyl reductase domain. researchgate.net The introduction of a global regulatory gene, afsR2, into this strain successfully induced the production of novel 15-deoxynaphthomycins, which were found to be activators of the antioxidant NRF2-ARE pathway. researchgate.net This highlights how a rational, genetics-based approach can yield entirely new scaffolds that are not accessible through traditional chemical synthesis alone.

Semisynthesis, the chemical modification of the natural product, has also yielded important analogs. Naphthomycins D, E, F, and G are derivatives of Naphthomycin A. These compounds feature modifications such as the replacement of the chlorine atom with a hydroxyl group (Naphthomycin D) or hydrogen (Naphthomycin E), or the addition of an N-acetylcysteine group via a thioether linkage (Naphthomycins F and G). researchgate.netasm.org While these particular analogs showed weaker activity against gram-positive bacteria and fungi compared to Naphthomycin A, their study provides crucial insights into the SAR of the naphthoquinone core. researchgate.net

Research Findings on Naphthomycin-Inspired Scaffolds

| Compound Name | Structural Modification from Parent Scaffold | Reported Research Finding/Biological Activity | Reference |

|---|---|---|---|

| Naphthomycin D | Substitution of the chlorine atom on the naphthoquinone core of Naphthomycin A with a hydroxyl (-OH) group. | Shows weaker biological activity against gram-positive bacteria and fungi compared to Naphthomycin A. | researchgate.net |

| Naphthomycin E | Substitution of the chlorine atom on the naphthoquinone core of Naphthomycin A with a hydrogen (H) atom. | Shows weaker biological activity than Naphthomycin A. | researchgate.net |

| Naphthomycin F | Contains an N-acetylcysteine residue linked to the aromatic moiety of Naphthomycin A by a thioether group. | Shows some biological activity against gram-positive bacteria and fungi, though much weaker than Naphthomycin A. | researchgate.net |

| Naphthomycin G | An N-acetylcysteine S-conjugate (mercapturic acid derivative) of Naphthomycin A. | Identified as a sulfur-containing analog of the naphthomycin type. | researchgate.netasm.org |

| 15-Deoxynaphthomycins | Produced via biosynthetic engineering of Streptomyces sp. N50, which possesses an enoyl reductase domain absent in other known naphthomycin BGCs. | Demonstrated activity as activators of the antioxidant NRF2-ARE pathway. | researchgate.net |

Pharmacological and Biological Activities of Naphthomycin B

Antimicrobial Activity

Naphthomycin B demonstrates notable antimicrobial properties, with activity against both bacteria and fungi. frontiersin.orgmedchemexpress.com

This compound is particularly effective against Gram-positive bacteria. medchemexpress.com Its antibacterial activity is a recognized characteristic of the naphthomycin group of antibiotics. nih.gov While detailed minimum inhibitory concentration (MIC) data for a wide range of specific bacterial strains are not extensively documented in the provided context, its general efficacy against Gram-positive organisms is well-established. medchemexpress.com The broader family of naphthalenic ansamycins, to which this compound belongs, is known for a wide antibacterial spectrum that can include both Gram-positive and Gram-negative bacteria, with particular potency against Mycobacterium tuberculosis. researchgate.net

In addition to its antibacterial properties, this compound exhibits activity against a variety of fungi. medchemexpress.com The ansamycin (B12435341) class of antibiotics, in general, has been shown to possess antifungal capabilities. researchgate.net While specific MIC values against a comprehensive panel of fungal species are not detailed, its classification as an antifungal agent is noted. frontiersin.orgmedchemexpress.com

The development of resistance to antimicrobial agents is a significant area of study. For the broader class of naphthalenic ansamycins, resistance can be associated with the biosynthetic gene cluster. Within the gene cluster responsible for producing naphthomycins in Streptomyces sp. CS, there are putative genes identified for transport or resistance. rsc.org This suggests that the producing organism has inherent mechanisms to protect itself from the antibiotic's effects, a common feature in antibiotic-producing microbes. However, specific mechanisms of acquired resistance in pathogenic bacteria to this compound are not detailed in the provided search results.

Antifungal Spectrum and Efficacy

Antineoplastic and Anticancer Activities

This compound and its related compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines and in vivo antitumor effects. rsc.orgresearchgate.netnih.gov

Naphthomycin has shown potent cytotoxic activity against several murine leukemic cell lines. jst.go.jp Studies have reported IC₅₀ values—the concentration required to inhibit the growth of 50% of cells—between 0.4 and 1.3 µg/mL for P388, L1210, and L5178Y cells in culture. jst.go.jp The mechanism of this cytotoxicity is suggested to be the inhibition of various sulfhydryl (SH) enzymes, which are crucial for processes like nucleic acid biosynthesis. jst.go.jp Furthermore, this compound's broader family of compounds has shown moderate to significant cytotoxicity against other cancer cell lines, including the human hepatoma cell line, HepG2. researchgate.netmdpi.com

| Cell Line | Description | Reported IC₅₀ | Reference |

|---|---|---|---|

| P388 | Murine Leukemic Cells | 0.4-1.3 µg/mL | jst.go.jp |

| L1210 | Murine Leukemic Cells | 0.4-1.3 µg/mL | jst.go.jp |

| L5178Y | Murine Leukemic Cells | 0.4-1.3 µg/mL | jst.go.jp |

| HepG2 | Human Hepatoma Cells | See reference for related compounds | researchgate.netmdpi.com |

The anticancer activity of naphthomycin has been confirmed in animal models. When administered to mice with implanted tumors, it demonstrated significant therapeutic effects. jst.go.jp In murine models of Ehrlich ascites carcinoma and IMC carcinoma, treatment with naphthomycin resulted in a maximum increase in life-span of over 169% and 128%, respectively. jst.go.jp These findings underscore the potential of this compound as an in vivo antitumor agent.

| Murine Tumor Model | Treatment Administration | Maximum Increase in Life-Span (%) | Reference |

|---|---|---|---|

| Ehrlich Carcinoma (implanted ip) | ip | >169% | jst.go.jp |

| IMC Carcinoma (implanted ip) | ip | 128% | jst.go.jp |

Modulation of Cell Cycle Progression by this compound Derivatives

While research specifically detailing the effects of this compound on cell cycle progression is limited, studies on derivatives of similar compounds, such as other ansamycins and naphthalimide-containing molecules, provide insights into how this class of compounds can influence the cell cycle.

Derivatives of bisnaphthalimidopropyl (BNIP), for instance, have been shown to induce cell cycle arrest. rsc.org Specifically, the derivative trans,trans-BNIPDaCHM was found to cause a sub-G1 cell cycle arrest, which is indicative of apoptosis. rsc.org Other studies on butein (B1668091) and cyanopyrimidine derivatives have demonstrated the ability to induce G2/M or G1 phase arrest in cancer cell lines. nih.govmdpi.com These findings suggest that modifications to the core structure of this compound could yield derivatives with potent cell cycle modulating effects. The mechanism often involves the inhibition of key proteins that regulate cell cycle transitions, such as cyclin-dependent kinases (CDKs) and their associated cyclins. nih.gov

Other Noted Biological Activities

Beyond its effects on the cell cycle, this compound and its related compounds have demonstrated several other significant biological activities.

This compound is known to possess immunosuppressive properties. nih.govisomerase.co.uk Some derivatives, such as cangumycins B and E, which are structurally related to naphthomycins, have shown potent immunosuppressive activity by inhibiting human T cell proliferation at non-cytotoxic concentrations. researchgate.net The mechanism underlying this immunosuppressive activity is thought to involve the inhibition of various SH enzymes, which are crucial for processes like nucleic acid synthesis. researchgate.net

Recent studies have identified Naphthomycin A as an insecticidal compound. researchgate.netnih.gov Specifically, it has shown activity against the first instars of Spodoptera frugiperda, the fall armyworm. researchgate.netnih.gov In one study, ethyl acetate (B1210297) extracts containing naphthomycin from Streptomyces sp. Asp58 showed significant insecticidal effects, with a lethal concentration (LC50) of 15.05 µg/µL and a lethal concentration (LC90) of 38.84 µg/µL against S. frugiperda. researchgate.netnih.gov This was the first report of naphthomycin exhibiting insecticidal properties, suggesting its potential for development as a bio-insecticide. researchgate.netnih.gov

The NRF2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) signaling pathway is a key regulator of cellular defense against oxidative stress. mdpi.comnih.gov Certain derivatives of naphthomycin, specifically 15-deoxynaphthomycins, have been found to activate this pathway. researchgate.netresearchgate.net

In a study using an ARE-reporter cell line, three 15-deoxynaphthomycin compounds (1, 5, and 6) were shown to induce ARE-NRF2-mediated luciferase expression. researchgate.netresearchgate.net Compound 1, at a concentration of 50 µM, led to a 12-fold increase in luciferase expression. researchgate.net These compounds also increased the protein levels of NRF2 in HepG2 cells. researchgate.netresearchgate.net The activation of the NRF2-ARE pathway by these naphthomycin derivatives highlights their potential as agents that can enhance the cellular antioxidant response. researchgate.net

Mechanisms of Action of Naphthomycin B

Inhibition of Nucleic Acid Biosynthesis

Naphthomycin B demonstrates a marked inhibitory effect on the biosynthesis of nucleic acids. jst.go.jpnih.gov This inhibition is a key contributor to its biological activity.

Studies have shown that naphthomycins significantly inhibit DNA synthesis. jst.go.jpnih.gov In murine leukemia L5178Y cells, treatment with naphthomycin resulted in a more pronounced inhibition of DNA and RNA synthesis compared to protein synthesis. jst.go.jpnih.gov

DNA Synthesis Inhibition

Inhibition of Specific Enzymes

This compound's mechanism of action also involves the direct inhibition of certain enzymes, which disrupts essential cellular functions.

Naphthomycin has been found to block the activity of alkaline phosphodiesterase. jst.go.jpnih.govresearchgate.net In studies using alkaline phosphodiesterase obtained from L5178Y cells, a naphthomycin compound exhibited an IC50 value of approximately 7.6 μg/ml. jst.go.jpnih.govresearchgate.net Alkaline phosphatases are known to possess phosphodiesterase activity, and their inhibition can disrupt cellular processes. d-nb.info

Inhibition of SH Enzymes

Interactions with Molecular Targets

The inhibitory effects of this compound are a result of its direct interactions with various molecular targets within the cell. The quinone moiety in its structure is believed to play a role in its redox properties and selective binding to targets. scbt.com While some ansamycins target bacterial RNA polymerase or eukaryotic Hsp90, the unique mode of action for some naphthomycins is the inhibition of SH enzymes crucial for nucleic acid synthesis. jst.go.jpresearchgate.net

Interactive Data Table: Inhibition Data for Naphthomycin

| Cell Line/Enzyme | Parameter | Concentration/Value | Reference |

| L5178Y cells | IC50 (cytotoxicity) | 0.4-1.3 μg/ml | jst.go.jpnih.gov |

| L5178Y cells | Nucleic Acid Synthesis Inhibition | ~50% at 2 μg/ml | jst.go.jpnih.gov |

| Alkaline Phosphodiesterase (from L5178Y) | IC50 | ~7.6 μg/ml | jst.go.jpnih.govresearchgate.net |

Target Identification Methodologies (e.g., Affinity-Based Methods, Chemical Proteomics)

The process of identifying the molecular targets of bioactive compounds like this compound is crucial for understanding their mechanism of action. nih.gov This process, often termed target deconvolution, has evolved significantly with the advent of advanced methodologies. nih.gov

Affinity-Based Methods: Affinity-based protein profiling (AfBPP) is a primary strategy for target identification. researchgate.net This approach typically involves immobilizing a small molecule, such as a this compound derivative, onto a solid support like affinity beads. nih.govnih.gov This "bait" is then used to capture its binding partners from a complex mixture of proteins (a cell lysate). nih.gov The proteins that bind to the immobilized compound are then isolated, identified, and quantified, often using mass spectrometry-based proteomics. researchgate.net This technique relies on the specific, reversible binding interaction between the drug and its protein target(s). thno.org The strength of this method lies in its ability to directly isolate targets from a complex biological system. nih.gov

Chemical Proteomics: Chemical proteomics is a broader field that encompasses affinity-based methods and other techniques that use small molecules to study protein function on a proteome-wide scale. nih.gov These methods can be label-based, like AfBPP, or label-free. researchgate.netthno.org

Label-Free Target Identification: Label-free methods avoid the chemical modification of the compound, which can sometimes alter its binding properties. thno.org These techniques are based on the principle that the binding of a small molecule can change a protein's physical or chemical properties, such as its stability. nih.gov

Drug Affinity Responsive Target Stability (DARTS): This method leverages the observation that when a protein binds to a small molecule, it often becomes more resistant to degradation by proteases. nih.gov In a DARTS experiment, cell lysates are treated with the compound of interest (e.g., this compound) and then subjected to limited proteolysis. The target proteins, stabilized by binding to the compound, will be less degraded compared to other proteins. nih.gov

Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein's thermal stability changes upon ligand binding. By heating the cell lysate to different temperatures in the presence and absence of the drug, one can identify proteins that are stabilized (or destabilized) by the compound's binding.

These methodologies, often used in combination, provide a powerful toolkit for elucidating the direct molecular targets of natural products like this compound, thereby offering a window into their biological functions and therapeutic potential. nih.gov

Putative Protein Targets and Binding Affinities

Early research into the mechanism of action of this compound suggested that its cytotoxic effects stem from the inhibition of various sulfhydryl (SH) enzymes. nih.gov This was inferred from observations that its activity could be reversed by SH compounds such as 2-mercaptoethanol, dithiothreitol, and glutathione. nih.gov The primary impact was noted on nucleic acid synthesis (both DNA and RNA), which was more significantly inhibited than protein synthesis in L5178Y murine leukemia cells. nih.gov

A specific enzyme target identified in these initial studies was alkaline phosphodiesterase from L5178Y cells. This compound was found to block this enzyme's activity. nih.gov The activity of this compound against various cell lines and its inhibitory concentration on the identified enzyme are detailed below.

| Cell Line/Enzyme | Measurement | Value |

| P388 Murine Leukemia | IC₅₀ | 0.4-1.3 µg/mL |

| L1210 Murine Leukemia | IC₅₀ | 0.4-1.3 µg/mL |

| L5178Y Murine Leukemia | IC₅₀ | 0.4-1.3 µg/mL |

| Alkaline Phosphodiesterase (from L5178Y cells) | IC₅₀ | ~7.6 µg/mL |

| Data sourced from a 1985 study on the antineoplastic activity of naphthomycin. nih.gov |

It is important to note that while these findings point towards SH enzymes involved in nucleic acid biosynthesis as targets, the term "putative" is used because the full spectrum of this compound's molecular interactions within the cell may be more complex and involve other proteins. Modern proteomic techniques are poised to further refine and expand this list of potential targets.

Structure-Activity Relationship Studies (SAR) Related to Mechanism

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. wikipedia.org By systematically modifying parts of a molecule, researchers can determine which functional groups are essential for its mechanism of action. wikipedia.org

For the naphthomycin class of ansamycins, SAR studies have provided insights into the structural features crucial for their cytotoxic activity. For instance, research involving synthetic and mutasynthetic analogs has shed light on the importance of specific moieties. One study indicated that the nitrogen atom within the carbinolamide moiety is not critical for cytotoxic effects. researchgate.net However, the same study highlighted that the stereochemistry at the C9 position is key; specifically, an α-orientation of the hydroxyl (OH) group at this position is important for activity. researchgate.net

Furthermore, comparisons between different naturally occurring naphthomycins reveal how small structural changes can impact biological activity. Naphthomycin A differs from this compound and C not just by an extra methyl group at the C2 position, but also in the configuration of several double bonds in its ansa chain. nih.gov this compound itself is identified as 30-chloronaphthomycin C, indicating a close structural relationship where a chlorine atom plays a differentiating role. nih.gov These variations underscore the sensitivity of the biological activity to the fine details of the molecular architecture, guiding efforts to synthesize more potent or selective analogs.

Preclinical Research and Drug Discovery Implications

Structure-Activity Relationship (SAR) Studies of Naphthomycin B and Derivatives

SAR studies are fundamental in medicinal chemistry, aiming to decipher the relationship between a molecule's chemical structure and its biological activity. gardp.orgcollaborativedrug.com For this compound and its derivatives, these studies are crucial for identifying the key structural motifs responsible for its therapeutic effects and for guiding the design of new, more potent compounds. gardp.orgoncodesign-services.com

The biological potency of naphthalenoid ansamycins like this compound is significantly influenced by modifications to their molecular structure. researchgate.net Alterations within the ansa bridge or the naphthalenoid core can lead to substantial changes in activity. researchgate.net The process of modifying a known active compound and evaluating the biological activity of the resulting analogs is a cornerstone of hit-to-lead and lead optimization campaigns in drug discovery. gardp.org

Research on various ansamycins has demonstrated that even minor structural changes can have a significant impact on their biological profiles. For instance, studies on other ansamycins have shown that modifications to the parent structural skeleton can lead to derivatives with improved pharmacological activities. researchgate.net The goal of these modifications is to enhance desired properties such as antimicrobial activity, selectivity, or to reduce toxicity. gardp.org

The following table provides a general overview of how structural modifications can impact the biological activity of ansamycin-type compounds.

| Structural Modification | General Effect on Biological Activity |

| Ansa Chain Modification | Can alter binding affinity to target enzymes and affect overall potency. |

| Naphthalenoid Core Substitution | Can influence electronic properties and interactions with the target. |

| Functional Group Alteration | Can impact solubility, cell permeability, and metabolic stability. |

This table is a generalized representation based on SAR principles and findings from related ansamycin (B12435341) studies.

The ansa chain, a defining feature of ansamycin antibiotics, plays a critical role in their biological activity. Studies on naphthalenoid ansamycins suggest that the length and conformational flexibility of this aliphatic chain are key determinants of their antibacterial potency. researchgate.net A general observation is that greater flexibility of the ansa chain often correlates with a better biological outcome. researchgate.net This flexibility allows the molecule to adopt an optimal conformation for binding to its biological target.

Correlation of Structural Modifications with Biological Potency

Development of this compound Analogs for Enhanced Efficacy and Selectivity

A primary goal in drug discovery is to develop analogs of a lead compound with improved therapeutic properties. isomerase.com For this compound, this involves synthesizing new derivatives with the aim of enhancing their efficacy against target pathogens and increasing their selectivity to minimize off-target effects. gardp.orgisomerase.com The generation of analogs can be achieved through semi-synthetic modifications of the natural product or through genetic engineering of the producing microorganism. isomerase.com

Modern biotechnology, including genome editing and bioinformatics, provides powerful tools for generating novel analogs. isomerase.com By manipulating the biosynthetic pathways of the producing microbes, it is possible to create derivatives with altered structures and potentially more favorable properties. isomerase.com This approach can lead to the production of compounds that are difficult to source through other means. isomerase.com

Challenges in Natural Product-Based Drug Discovery Pertaining to this compound

Despite their potential, natural products like this compound present several challenges in the drug discovery and development pipeline. nih.gov These hurdles range from the initial sourcing of the compound to its large-scale production.

A significant bottleneck in the study of novel natural products is obtaining sufficient quantities of the pure compound. bac-lac.gc.ca The isolation of this compound from its natural source, typically Streptomyces species, can be a complex and low-yielding process. nih.govfrontiersin.org Purification from fermentation broths often involves multiple chromatographic steps, and achieving the high purity required for detailed biological and structural studies can be challenging. nih.govbac-lac.gc.ca In some cases, there may not be enough purified compound to perform extensive analyses like NMR spectroscopy for complete structure elucidation. bac-lac.gc.ca

For a natural product to be a viable drug candidate, its production must be scalable to meet potential clinical and commercial demands. Fermentation-based production of this compound can be influenced by various factors, and optimizing conditions for large-scale antibiotic production is a critical step. frontiersin.org Solid-state fermentation has been explored as a method to achieve stable production of related compounds. nih.govfrontiersin.org

Sustainable sourcing is another key consideration. Relying solely on the isolation from natural strains can be unpredictable. frontiersin.org Therefore, developing robust and reproducible production methods is essential. This can involve the genetic engineering of microbial strains to enhance the yield of the target natural product or the heterologous expression of the biosynthetic gene cluster in a more amenable host organism. isomerase.comasm.org Strategies such as parallel sourcing and maintaining resilient supply chains are also important for ensuring a stable supply of the active compound. diva-portal.org

Predictability of In Vivo Efficacy from In Vitro Data

A crucial challenge in drug development is the reliable prediction of a compound's effectiveness in a living organism (in vivo) based on data from cell-based experiments (in vitro). nih.govnih.gov This translation is often complex and not always straightforward. semanticscholar.org Mathematical models, often referred to as quantitative pharmacokinetic/pharmacodynamic (PK/PD) models, are increasingly being employed to bridge this gap. nih.govnih.gov These models integrate data on drug exposure, its effect on biological targets, and subsequent impact on cell growth to forecast in vivo tumor growth dynamics under various dosing regimens. nih.gov

For instance, studies have shown that by linking a model of unbound plasma drug concentration with an in vitro pharmacodynamic model, it's possible to predict in vivo tumor growth. nih.gov Remarkably, in some cases, only a single parameter adjustment—related to the intrinsic cell growth rate—is needed to scale the model from an in vitro to an in vivo setting. nih.gov This approach not only enhances the predictive power of preclinical data but also helps in designing more informative animal studies and can reduce the reliance on animal testing. nih.gov The correlation between the free plasma concentration of a drug and its in vitro IC50 (the concentration at which it inhibits 50% of cell proliferation) can follow a sigmoidal curve, suggesting a classic pharmacological relationship between exposure and response in vivo. sedapds.com

Overcoming Non-Selective Cytotoxicity through Derivatization

A significant hurdle in the therapeutic development of many natural products, including this compound, is their non-selective cytotoxicity, meaning they can be toxic to both cancerous and healthy cells. nih.gov One promising strategy to address this is through chemical modification, or derivatization, to create new analogues with improved selectivity and reduced toxicity. nih.govnih.gov

By modifying the chemical structure of a parent compound, it is possible to enhance its therapeutic index. For example, the synthesis of various derivatives of compounds like naphthol and naphthyridine has been shown to yield molecules with potent cytotoxic activity against specific cancer cell lines while exhibiting lower toxicity towards normal cells. nih.govnih.gov Studies on other natural products have demonstrated that the addition of different chemical groups can lead to derivatives with significantly improved cytotoxic effects against various human cancer cell lines. mdpi.comnih.govmdpi.commdpi.com This approach of creating and screening a library of derivatives is a cornerstone of modern medicinal chemistry, aiming to identify candidates with the optimal balance of efficacy and safety. nih.gov

Future Directions in this compound Research

The future of this compound research is poised to leverage cutting-edge technologies to unlock its full therapeutic potential. These approaches aim to discover novel derivatives, enhance production, and gain a deeper understanding of its biological interactions.

Omics-Based Approaches in this compound Drug Discovery

The fields of genomics, transcriptomics, proteomics, and metabolomics—collectively known as "omics"—are revolutionizing drug discovery. nih.govnih.govpluto.bio These high-throughput technologies provide a comprehensive view of the molecular landscape of an organism and can be powerfully applied to the study of natural products like this compound. rsc.org

Genomics and Genome Mining: Sequencing the genomes of this compound-producing microorganisms, such as Streptomyces species, allows for the identification of the biosynthetic gene clusters (BGCs) responsible for its production. nih.govresearchgate.netnih.gov This "genome mining" approach can predict the structures of other potential natural products encoded in the genome, leading to the discovery of novel Naphthomycin analogues. nih.govresearchgate.net For instance, analysis of a Streptomyces sp. genome revealed a BGC for a new type of naphthomycin, 15-deoxynaphthomycin, due to the presence of an extra gene not found in the known naphthomycin BGC. researchgate.net

Proteomics and Metabolomics: Proteomics, the large-scale study of proteins, can help identify the cellular targets of this compound. pluto.bioasm.org Metabolomics, which analyzes the complete set of small-molecule metabolites, can be used to profile the metabolic changes induced by this compound treatment and to identify new derivatives produced by the host organism under different culture conditions. secondarymetabolites.orgmdpi.comresearchgate.netbac-lac.gc.ca Molecular networking, a tandem mass spectrometry-based approach, is a powerful tool within metabolomics for organizing and identifying related compounds in complex mixtures. researchgate.netmdpi.com

Combinatorial Biosynthesis and Genetic Engineering for Novel Derivatives

The elucidation of the this compound biosynthetic gene cluster opens the door to creating novel derivatives through genetic engineering and combinatorial biosynthesis. nih.govjmicrobiol.or.kr This involves manipulating the genes within the BGC to alter the final chemical structure of the molecule. jmicrobiol.or.kr

Combinatorial biosynthesis leverages the modular nature of the enzymes involved in producing natural products like this compound. tandfonline.comtandfonline.com By swapping, deleting, or modifying specific genetic domains, researchers can generate a library of "unnatural" natural products with potentially improved properties. tandfonline.comtandfonline.com For example, targeted inactivation of specific genes in the naphthomycin biosynthetic pathway has been shown to abolish the production of certain derivatives while leading to the accumulation of others. nih.gov This powerful technique allows for the rational design of new Naphthomycin-based compounds with enhanced activity or reduced toxicity. nih.govjmicrobiol.or.kr

Integration of Computational Models in this compound Research

Computational modeling is becoming an indispensable tool in modern drug discovery, offering a way to simulate and predict molecular interactions and properties. mdpi.combiotechmedjournal.com These in silico methods can significantly accelerate the research and development process for compounds like this compound. nih.govcambridgescholars.com

Computational approaches can be used to:

Predict Activity and Properties: Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new this compound derivatives before they are synthesized, saving time and resources. nih.gov

Simulate Molecular Interactions: Molecular docking can be used to model how this compound and its analogues bind to their biological targets, providing insights into their mechanism of action. mdpi.com

Analyze Spectrometric Data: Advanced computational tools can aid in the structural elucidation of novel compounds by analyzing tandem mass spectrometry (MS/MS) data. nih.gov

By integrating these computational models with experimental data from omics and combinatorial biosynthesis, researchers can adopt a more rational and efficient approach to the discovery and optimization of this compound-based drug candidates. nih.gov

Q & A

Q. What are the standard methodologies for characterizing the structural integrity of Naphthomycin B in laboratory settings?

To confirm the structural identity of this compound, researchers should employ a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze , , and 2D NMR (e.g., COSY, HSQC) to map carbon-hydrogen frameworks and identify functional groups.

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) for molecular formula determination and tandem MS (MS/MS) to study fragmentation patterns. For example, ModiFinder was applied to resolve ambiguities in MS/MS fragmentation sites for this compound by aligning spectral data with predicted substructures .

- Chromatography : Pair HPLC or UPLC with UV-Vis or diode array detection to assess purity and stability.

Q. How should researchers design experiments to evaluate the antibacterial activity of this compound against resistant strains?

A robust experimental design includes:

- Minimum Inhibitory Concentration (MIC) Assays : Use broth microdilution or agar dilution methods with standardized bacterial strains (e.g., Staphylococcus aureus). Include positive (e.g., vancomycin) and negative controls (solvent-only).

- Time-Kill Kinetics : Measure bactericidal effects over 24–48 hours to differentiate static vs. cidal activity.

- Synergy Testing : Combine this compound with other antibiotics (e.g., β-lactams) using checkerboard assays to identify synergistic or antagonistic interactions.

- Data Reliability : Account for experimental uncertainties (e.g., pipetting errors) and validate results across biological replicates .

Q. What are the key considerations for synthesizing this compound analogs to study structure-activity relationships (SAR)?

- Scaffold Modification : Prioritize functional groups linked to bioactivity (e.g., the ansa chain or naphthoquinone moiety).

- Stereochemical Control : Use chiral catalysts or enzymatic resolution to maintain stereointegrity during synthesis.

- Purity Validation : Employ orthogonal analytical methods (NMR, MS, X-ray crystallography) to confirm analog identity and exclude byproducts.

Advanced Research Questions

Q. How can researchers resolve ambiguities in MS/MS fragmentation patterns when localizing structural modifications in this compound?

Advanced strategies include:

- Computational Alignment Tools : Apply ModiFinder to align experimental MS/MS spectra with predicted fragmentation pathways. For this compound, this reduced substructure ambiguity from 24 sites to 1 by prioritizing gas-phase fragmentation at amide bonds .

- Isotopic Labeling : Introduce stable isotopes (e.g., ) at suspected modification sites to track fragment origins.

- Cross-Validation : Compare results with NMR-derived spatial data (e.g., NOESY) to confirm modification sites.

Q. What methodologies address contradictions in reported bioactivity data for this compound across studies?

Contradictions may arise from variability in strain susceptibility, assay conditions, or compound purity. To resolve these:

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify trends.

- Standardized Protocols : Adopt CLSI or EUCAST guidelines for antimicrobial testing to ensure cross-study comparability.

- Source Verification : Re-isolate or re-synthesize this compound and confirm activity in independent labs to rule out batch-specific anomalies .

Q. What experimental approaches optimize the detection of this compound’s molecular targets in bacterial cells?

- Chemical Proteomics : Use affinity probes (e.g., biotinylated this compound derivatives) to pull down target proteins, followed by LC-MS/MS identification.

- Transcriptomics : Perform RNA-seq on treated vs. untreated bacteria to identify differentially expressed genes linked to antibiotic stress responses.

- Structural Biology : Co-crystallize this compound with putative targets (e.g., RNA polymerase) to elucidate binding modes via X-ray crystallography.

Q. How can researchers enhance the bioavailability of this compound without compromising its antibacterial efficacy?

- Formulation Engineering : Develop liposomal or nanoparticle carriers to improve solubility and tissue penetration.

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) that release the active compound post-administration.

- Pharmacokinetic Profiling : Use in vitro models (e.g., Caco-2 cells) and in vivo studies (rodents) to assess absorption, distribution, and metabolism.

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC values.

- Bootstrap Resampling : Estimate confidence intervals for parameters like MIC.

- Multivariate Analysis : Apply PCA or PLS to correlate structural features with bioactivity .

Q. How should researchers document experimental protocols to ensure reproducibility?

- Detailed Supplemental Materials : Include step-by-step synthesis, assay conditions, and raw data in supporting information.

- FAIR Data Principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo or ChEMBL.

- Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines (e.g., Beilstein Journal’s requirements for compound characterization) .

Key Challenges and Future Directions

- Structural Complexity : The cyclic ansa structure of this compound complicates synthetic and analytical efforts. Prioritize collaborations between synthetic chemists and computational biologists.

- Resistance Mechanisms : Investigate efflux pump upregulation or target mutations in resistant strains using genomic sequencing.

- Translational Gaps : Bridge in vitro findings with preclinical models to advance therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.